2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate
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Overview
Description
2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamate Group: This step involves the reaction of the thiazole derivative with isobutyl chloroformate in the presence of a base such as triethylamine.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and DNA. The thiazole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a unique mechanism of action involving both DNA intercalation and enzyme inhibition, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-10(2)8-25-17(23)21-16-20-12(9-26-16)7-15(22)19-11-4-5-14(24-3)13(18)6-11/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJAGFQESRPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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